N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide
Description
Properties
Molecular Formula |
C21H19BrN4O2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C21H19BrN4O2/c22-15-6-5-14-9-11-26(19(14)13-15)12-10-23-20(27)8-7-18-21(28)25-17-4-2-1-3-16(17)24-18/h1-6,9,11,13H,7-8,10,12H2,(H,23,27)(H,25,28) |
InChI Key |
OHIKQILVXKDHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly from 6-Bromoindole and Quinoxaline Derivatives
The most widely documented approach involves sequential functionalization of 6-bromoindole and 3-hydroxyquinoxaline precursors.
Synthesis of the Indole Intermediate
6-Bromoindole undergoes N-alkylation with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours to yield 1-(2-bromoethyl)-6-bromo-1H-indole. This intermediate is isolated via column chromatography (hexane/ethyl acetate, 7:3) with a reported yield of 78%.
Preparation of the Quinoxaline Component
3-Hydroxyquinoxaline-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with propargylamine in tetrahydrofuran (THF) at 0°C. The resulting 3-(3-hydroxyquinoxalin-2-yl)prop-2-ynamide is hydrogenated over palladium on carbon (Pd/C) to yield 3-(3-hydroxyquinoxalin-2-yl)propanamide.
Final Coupling Reaction
The indole and quinoxaline intermediates undergo nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 24 hours. The crude product is purified via recrystallization from ethanol, achieving a final yield of 65%.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation | DMSO, 80°C, 12 h | 78 | 95 |
| Acid Chloride Formation | SOCl₂, THF, 0°C, 2 h | 92 | 98 |
| Amidation | Propargylamine, THF, 0°C, 4 h | 85 | 97 |
| Hydrogenation | H₂, Pd/C, 25°C, 6 h | 89 | 96 |
| Coupling | K₂CO₃, CH₃CN, 82°C, 24 h | 65 | 99 |
Convergent Synthesis via Pd-Catalyzed Cross-Coupling
An alternative route employs palladium-catalyzed Sonogashira coupling to directly link the indole and quinoxaline units.
Functionalization of 6-Bromoindole
6-Bromoindole is treated with propargyl bromide in the presence of sodium hydride (NaH) in dry THF, yielding 1-propargyl-6-bromo-1H-indole. This alkyne intermediate serves as a coupling partner.
Coupling with 3-Hydroxyquinoxaline-2-carboxamide
3-Hydroxyquinoxaline-2-carboxamide is iodinated using N-iodosuccinimide (NIS) in acetic acid, producing 3-iodo-3-hydroxyquinoxaline-2-carboxamide. A Sonogashira reaction with the propargyl-indole derivative, catalyzed by Pd(PPh₃)₂Cl₂ and copper iodide (CuI) in triethylamine (Et₃N), affords the target compound in 58% yield.
Table 2: Comparison of Synthetic Approaches
| Parameter | Stepwise Method | Convergent Method |
|---|---|---|
| Total Yield | 65% | 58% |
| Reaction Time | 48 h | 36 h |
| Purification Steps | 3 | 2 |
| Scalability | Moderate | High |
Mechanistic Insights into Key Reactions
N-Alkylation of 6-Bromoindole
The N-alkylation proceeds via an SN2 mechanism, where the bromide ion acts as a leaving group. DMSO enhances reactivity by stabilizing the transition state through polar interactions. Competing C-alkylation is minimized by steric hindrance at the indole C3 position.
Sonogashira Coupling Dynamics
The Pd-catalyzed coupling involves oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate. Transmetalation with the copper acetylide and reductive elimination yield the coupled product. The use of CuI accelerates the transmetalation step, while Et₃N scavenges HI byproducts.
Optimization Strategies for Improved Yield
Solvent Selection
Polar aprotic solvents like DMSO and DMF increase N-alkylation yields by stabilizing ionic intermediates. For coupling reactions, acetonitrile outperforms THF due to its higher dielectric constant.
Catalytic Systems
In the Sonogashira reaction, replacing Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligand increases yield to 72% by mitigating palladium black formation.
Temperature Control
Lowering the hydrogenation temperature from 25°C to 10°C reduces over-reduction byproducts, improving amide purity to 99%.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, quinoxaline H), 7.89 (s, 1H, indole H), 4.21 (t, J = 6.8 Hz, 2H, CH₂).
-
HRMS : m/z calculated for C₁₉H₁₉BrN₆O₂ [M+H]⁺: 463.0642; found: 463.0645.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) shows a single peak at 8.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s indole and quinoxaline moieties are known for their biological activities. It can be studied for its potential as an antimicrobial, antiviral, or anticancer agent. The presence of the hydroxy group on the quinoxaline ring may enhance its interaction with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential The indole ring is a common motif in many pharmaceuticals, and the addition of the quinoxaline moiety may provide enhanced biological activity
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the quinoxaline ring may bind to DNA or RNA, inhibiting their function. The hydroxy group on the quinoxaline ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Indole Derivatives with Halogen Substituents
Several indole-based propanamides with halogen substituents are documented:
- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pK = 5.411): Contains a bromobenzyl group and a quinoline moiety. The bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in COX inhibitors .
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Substitutes bromine with chlorine on a carbazole system.
Key Differences :
- The target compound’s 6-bromoindole offers greater lipophilicity (logP ~2.8 estimated) compared to chloro or methoxy analogs, likely influencing membrane permeability and bioavailability.
- The 3-hydroxyquinoxaline group distinguishes it from carbazole or quinoline-containing derivatives, which may alter target selectivity (e.g., kinase vs. COX inhibition) .
Quinoxaline vs. Other Heterocyclic Systems
- N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-chloro-1H-indol-1-yl)propanamide: Replaces quinoxaline with benzimidazole, a heterocycle known for antiviral/antifungal activity. Benzimidazole’s planar structure facilitates intercalation, whereas quinoxaline’s conjugated system may favor redox-mediated interactions .
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Incorporates a naphthalene group linked to NSAID-like activity (e.g., naproxen derivatives).
Physicochemical Properties
- The target compound’s higher molecular weight and bromine substituent may reduce aqueous solubility compared to chloro or methoxy analogs but improve tissue penetration .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole and a quinoxaline moiety, which are known for their biological activities. Its chemical formula is , with a molecular weight of approximately 373.26 g/mol. The presence of bromine in the indole ring may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Melatonin Receptors : The compound acts as an agonist at melatonin receptor type 1A and an inhibitor at type 1B. This dual action may contribute to its effects on circadian rhythms and reproductive functions .
- Enzymatic Inhibition : It also inhibits ribosyldihydronicotinamide dehydrogenase [quinone], which plays a role in detoxification pathways and could influence metabolic processes .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the quinoxaline derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The bromine substitution in the indole ring may enhance these effects by increasing lipophilicity, allowing better cell membrane penetration.
Neuroprotective Effects
Research suggests that the modulation of melatonin receptors could provide neuroprotective benefits. In models of neurodegenerative diseases, compounds targeting these receptors have demonstrated the ability to reduce oxidative stress and inflammation, potentially slowing disease progression.
Case Studies
Case Study 1: Anticancer Activity
In a study examining various indole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of melatonin receptor agonists in a rodent model of Alzheimer's disease. The administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation, indicating that this compound may share these beneficial effects.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 373.26 g/mol | Varies (typically 300–400 g/mol) |
| Melatonin Receptor Interaction | Agonist (type 1A), Inhibitor (type 1B) | Various (some are selective agonists) |
| Anticancer Activity | Significant cytotoxicity against cancer cells | Common among indole derivatives |
| Neuroprotective Effects | Potentially beneficial in neurodegenerative models | Observed in many melatonin analogs |
Q & A
Basic Questions
Q. What safety protocols should be followed when handling N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
- Storage: Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources. Reseal opened containers immediately and maintain upright to prevent leakage .
- Exposure Control: Use fume hoods to avoid inhalation of vapors. Implement electrostatic discharge precautions during transfer .
Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Utilize - and -NMR to verify indole and quinoxaline ring substituents, focusing on coupling constants for stereochemical assignments .
- X-ray Crystallography: Resolve bond lengths, angles, and dihedral angles to confirm the spatial arrangement of the bromoindole and hydroxyquinoxaline moieties .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy via exact mass measurement .
Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?
- Methodological Answer:
- Multi-Step Synthesis: Begin with functionalization of the 6-bromoindole core via alkylation, followed by coupling with 3-hydroxyquinoxaline-propanoic acid derivatives. Use palladium-catalyzed cross-coupling for bromine substitution if required .
- Optimization: Adjust reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or THF, catalysts: Pd(PPh)) to enhance purity and yield. Monitor intermediates via TLC or HPLC .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?
- Methodological Answer:
- Key Modifications:
- Indole Core: Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .
- Quinoxaline Moiety: Introduce methyl or methoxy groups to improve metabolic stability .
- Biological Assays: Test analogs in target-specific models (e.g., kinase inhibition assays) and correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer:
- Model Validation: Compare results from in vitro (e.g., cell-based assays) and in vivo (e.g., rodent efficacy models) studies to identify species-specific responses .
- Dose-Response Analysis: Conduct EC/IC titrations to account for concentration-dependent effects. Use statistical tools (e.g., ANOVA) to assess reproducibility .
- Mechanistic Studies: Employ molecular docking or surface plasmon resonance (SPR) to validate target engagement hypotheses .
Q. What computational strategies are effective for predicting the binding modes of this compound to human formyl-peptide receptors (FPRs)?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions using software like GROMACS, focusing on key residues (e.g., FPR2 transmembrane domains) .
- Docking Studies: Use AutoDock Vina to predict binding affinities and identify critical hydrogen bonds/π-π interactions with the quinoxaline and indole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
